molecular formula C18H10 B1245967 Pyrene, 2-ethynyl- CAS No. 146445-96-7

Pyrene, 2-ethynyl-

Cat. No.: B1245967
CAS No.: 146445-96-7
M. Wt: 226.3 g/mol
InChI Key: VVMDWPNNECNGTO-UHFFFAOYSA-N
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Description

Fundamental Chemical Properties

Molecular Structure and Isomerism

The molecular structure of 2-ethynylpyrene consists of a planar pyrene system (four fused benzene rings) with a terminal ethynyl (–C≡CH) group substituted at the 2-position (Figure 1). This substitution pattern differentiates it from its positional isomers, 1- and 4-ethynylpyrene, which exhibit distinct electronic and steric properties due to variations in conjugation pathways.

Positional Isomerism :

  • 1-Ethynylpyrene : Ethynyl group at the 1-position, leading to reduced steric hindrance but altered π-orbital overlap compared to the 2-isomer.
  • 4-Ethynylpyrene : Substitution at the 4-position results in enhanced symmetry and distinct photophysical profiles, including larger Stokes shifts.

Conformational Isomerism :
Rotation around the diacetylenic bond in ethynylpyrene derivatives generates distinct conformers. X-ray crystallography studies have isolated "open" and "closed" conformers, where the closed form stabilizes via intramolecular π-π interactions between the pyrene core and ethynyl moiety.

Table 1: Structural Comparison of Ethynylpyrene Isomers
Isomer Substitution Position Key Structural Feature
1-Ethynylpyrene 1-position Linear conjugation with edge benzene ring
2-Ethynylpyrene 2-position Angular conjugation, steric hindrance
4-Ethynylpyrene 4-position Symmetric substitution, extended conjugation

Physical Properties

2-Ethynylpyrene is a crystalline solid at room temperature, with limited solubility in polar solvents such as water but moderate solubility in aromatic hydrocarbons (e.g., toluene) and chlorinated solvents.

Table 2: Physical Properties of 2-Ethynylpyrene
Property Value Source
Molecular Formula C₁₈H₁₀
Molecular Weight 226.28 g/mol
Melting Point 113–116°C (1-isomer analog)
LogP (Octanol-Water) 4.56
Density Not reported
Solubility in Water Insoluble

The absence of reported boiling points and density data reflects challenges in vaporization due to its high molecular weight and thermal stability.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

2-Ethynylpyrene exhibits three primary absorption bands in the UV-Vis spectrum:

  • 295 nm : π→π* transitions in the pyrene core.
  • 353 nm : Ethynyl group-mediated charge transfer.
  • 393 nm : Extended conjugation between pyrene and ethynyl moieties.

Solvent polarity minimally affects absorption maxima but influences extinction coefficients. For example, in dichloromethane, molar absorptivity (ε) at 393 nm reaches 142,000 M⁻¹cm⁻¹.

Fluorescence Spectroscopy

Emission spectra are highly sensitive to molecular conformation:

  • Monomeric Emission : 377–397 nm (structured bands).
  • Excimer Formation : Broad emission at 505 nm observed in duplex DNA systems, indicating π-stacking interactions.
  • Solvent Effects : Protic solvents (e.g., methanol) reduce excimer formation due to hydrogen bonding, while aprotic solvents (e.g., DMSO) enhance stacking.
Table 3: Spectroscopic Data for 2-Ethynylpyrene
Technique Key Observations Conditions Source
UV-Vis λₐᵦₛ: 295, 353, 393 nm CH₂Cl₂, 1×10⁻⁵ M
Fluorescence λₑₘ: 377, 397 nm (monomer), 505 nm (excimer) DNA duplex, RT
Transient Absorption Dual excited states (IVR: 0.1–1 ps) Methanol, 388 nm pump
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra reveal distinct aromatic proton environments:

  • Pyrene Protons : δ 7.8–8.5 ppm (multiplet, 10H).
  • Ethynyl Proton : δ 3.1 ppm (singlet, 1H).

¹³C NMR assignments confirm the ethynyl sp-hybridized carbon at δ 80–90 ppm and aromatic carbons at δ 120–135 ppm.

Infrared (IR) Spectroscopy

Key vibrational modes include:

  • C≡C Stretch : 2100–2250 cm⁻¹ (weak intensity due to symmetry).
  • Aromatic C–H Stretch : 3050–3100 cm⁻¹.

Properties

CAS No.

146445-96-7

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

IUPAC Name

2-ethynylpyrene

InChI

InChI=1S/C18H10/c1-2-12-10-15-8-6-13-4-3-5-14-7-9-16(11-12)18(15)17(13)14/h1,3-11H

InChI Key

VVMDWPNNECNGTO-UHFFFAOYSA-N

SMILES

C#CC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2

Canonical SMILES

C#CC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2

Synonyms

2-ethynylpyrene

Origin of Product

United States

Scientific Research Applications

Materials Science Applications

1.1 Organic Light Emitting Diodes (OLEDs)
Pyrene derivatives, including 2-ethynyl-pyrene, are utilized in the development of OLEDs due to their excellent luminescent properties. The incorporation of pyrene into polymer matrices enhances the efficiency of light emission, making it suitable for display technologies .

1.2 Metal-Organic Frameworks (MOFs)
Pyrene-based MOFs are gaining attention for their multifunctional properties. These frameworks can be designed for applications in gas adsorption, separation processes, and catalysis. The unique electronic structure of pyrene allows for tunable interactions with guest molecules, leading to improved performance in various chemical processes .

ApplicationDescription
OLEDsEnhances light emission efficiency in display technologies.
MOFsUsed for gas adsorption, separation, and catalysis due to tunable interactions with guest molecules.

Biochemical Applications

2.1 Inhibition of Carcinogenic Compounds
Research indicates that 2-ethynyl-pyrene can inhibit the binding of carcinogenic compounds such as 7,12-dimethylbenz[a]anthracene (DMBA) and benzo[a]pyrene (B[a]P) to DNA. This property highlights its potential use as a chemopreventive agent in skin cancer studies . The ethynyl substituent plays a crucial role in enhancing the inhibitory effects on DNA binding, making it a candidate for further investigation in cancer prevention strategies.

2.2 Nucleic Acid Binding
Pyrene derivatives are also explored for their ability to bind nucleic acids effectively. This property is significant in designing synthetic receptors that can selectively interact with DNA or RNA, which is vital for developing diagnostic tools and therapeutic agents .

ApplicationDescription
Carcinogen InhibitionInhibits binding of carcinogens to DNA, suggesting potential for cancer prevention strategies.
Nucleic Acid BindingEffective interaction with nucleic acids, useful for diagnostics and therapeutics.

Environmental Applications

3.1 Detection of Polycyclic Aromatic Hydrocarbons (PAHs)
Pyrene derivatives are employed in environmental monitoring due to their ability to serve as indicators for the presence of PAHs in ecosystems. Their fluorescence properties enable sensitive detection methods that can quantify PAH concentrations in various environmental samples .

3.2 Photocatalysis
The photocatalytic properties of pyrene derivatives have been investigated for their potential to degrade environmental pollutants under UV light exposure. This application is crucial for developing sustainable methods to mitigate pollution and improve environmental health .

ApplicationDescription
PAH DetectionUsed as indicators for monitoring PAH levels in environmental samples through fluorescence.
PhotocatalysisInvestigated for degradation of pollutants using UV light, contributing to pollution control efforts.

Q & A

Q. Methodological Answer :

  • UV-Vis Absorption : Identifies π→π* transitions; pyrene derivatives exhibit characteristic absorption bands at 300–350 nm. Substitution at the 2-position red-shifts peaks due to extended conjugation .
  • Fluorescence Spectroscopy : Monomer emission (375–425 nm) vs. excimer (450–500 nm) provides insights into aggregation .
  • Raman/IR : In-plane CC stretching modes (1400–1600 cm⁻¹) correlate with bond order modifications predicted via Hückel molecular orbital (HMO) calculations .

Advanced: How do computational methods (e.g., TDDFT) simulate vibronic transitions in 2-ethynylpyrene’s UV-Vis spectra?

Methodological Answer :
Real-time time-dependent density functional theory (RT-TDDFT) with the B3LYP functional and 6-31G* basis set accurately reproduces vibronic profiles:

  • Vibrational modes : Include Franck-Condon active modes (e.g., C–C stretches at ~1600 cm⁻¹) .
  • Environmental effects : Solvent models (e.g., PCM) adjust dielectric constants to match experimental solvent shifts. Simulated spectra validate experimental band ratios (e.g., I₁/I₃ in emission) for probing microenvironments .

Basic: What experimental designs assess 2-ethynylpyrene’s environmental degradation pathways?

Q. Methodological Answer :

  • Photodegradation : Expose pyrene derivatives to UV light (λ = 254 nm) in soil/water matrices. Monitor decay via GC-MS or HPLC with fluorescence detection .
  • Rhizosphere studies : Plant maize seedlings in pyrene-spiked soil; compare degradation rates in rhizosphere vs. bulk soil using Soxhlet extraction and LC analysis .
  • Metabolite identification : High-resolution MS (HRMS) detects hydroxylated or quinone derivatives, indicating oxidative pathways .

Advanced: How to address contradictions in reported binding affinities of 2-ethynylpyrene derivatives for adenosine receptors?

Q. Methodological Answer :

  • Receptor subtype specificity : Validate binding assays (e.g., radioligand displacement with [³H]PSB-11) across species (e.g., human mA3AR vs. rat A3AR) .
  • Fluorescent interference : Control for pyrene’s intrinsic fluorescence in FRET-based assays using quenchers (e.g., tryptophan) or alternative detection methods (SPR) .
  • Structural modeling : Dock 2-ethynylpyrene into homology models of A3AR to identify steric clashes or favorable π-interactions with aromatic residues .

Advanced: What strategies optimize 2-ethynylpyrene-based organic cathodes for high-energy-density batteries?

Q. Methodological Answer :

  • Polymer design : Synthesize poly(2-ethynylpyrene-tetraone) (PEPTO) via oxidative polymerization. Characterize redox activity using cyclic voltammetry (CV) in 1 M LiPF₆/EC:DEC .
  • Capacity enhancement : Leverage four-electron redox centers in pyrene-4,5,9,10-tetraone. Achieve 244 mA h g⁻¹ capacity by optimizing electrode porosity via templated carbon composites .
  • Stability testing : Perform 500+ charge/discharge cycles with impedance spectroscopy to track capacity fade mechanisms (e.g., dissolution or SEI formation) .

Basic: How to quantify 2-ethynylpyrene’s sublimation thermodynamics for vapor deposition applications?

Q. Methodological Answer :

  • Knudsen effusion : Measure vapor pressure (10⁻³–10⁻⁶ Pa) at 298–400 K using a microbalance. Calculate ΔsubH via Clausius-Clapeyron plots .
  • Comparative analysis : Benchmark against pyrene’s sublimation enthalpy (ΔsubH ≈ 95 kJ/mol) to assess ethynyl substitution effects .

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